![molecular formula C16H17FN2O4S2 B2759252 Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate CAS No. 439932-69-1](/img/structure/B2759252.png)
Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
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Overview
Description
“Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate” is a chemical compound with the molecular formula C17H17FN4OS2 . It is related to a class of compounds that have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of “Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate” is characterized by the presence of a thiophene ring, a sulfonyl group, and a piperazine ring with a fluorophenyl substituent . The crystal structure parameters are: a = 6.3278 (8) Å, b = 9.6250 (13) Å, c = 14.789 (2) Å, α = 81.739 (5)°, β = 82.226 (4)°, γ = 76.611 (4)°, V = 862.3 Å .Scientific Research Applications
Antiviral Activity
The indole derivatives, which share structural similarities with Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate, have been reported to exhibit significant antiviral properties . These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus, indicating their potential as antiviral agents.
Anti-inflammatory Activity
Indole derivatives are also known for their anti-inflammatory effects. The presence of the piperazine moiety in the compound’s structure suggests that it may interact with biological pathways to reduce inflammation, making it a candidate for further research in anti-inflammatory therapies .
Anticancer Properties
Compounds with the indole nucleus, such as Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate, have been explored for their anticancer activities. The structural features of these molecules allow them to bind with high affinity to multiple receptors, which can be advantageous in targeting cancer cells .
Neuroprotective Effects
The piperazine ring, a component of the compound, is associated with potential treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s . Research into similar structures has shown promise in the development of neuroprotective drugs.
Antimicrobial Activity
Some derivatives of indole have demonstrated moderate antifungal activity against strains like C. albicans and C. galibrata . This suggests that Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate could be investigated for its efficacy against a range of microbial pathogens.
Antidiabetic Potential
Indole derivatives have been found to possess antidiabetic properties, which could be attributed to their ability to modulate biological pathways involved in glucose metabolism . This opens up possibilities for the compound to be studied as a potential antidiabetic agent.
Future Directions
The future directions for the study of “Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazard assessments, would be beneficial .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, leading to changes in cellular function . The specific interactions and resulting changes would depend on the specific targets involved.
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways, leading to a broad spectrum of biological activities . The specific pathways and downstream effects would depend on the specific targets involved.
Pharmacokinetics
Similar compounds, such as indole derivatives, are known to have diverse pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Similar compounds, such as indole derivatives, are known to have a variety of effects at the molecular and cellular level . These effects can include changes in cellular function, inhibition of specific enzymes, and modulation of receptor activity.
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
properties
IUPAC Name |
methyl 3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S2/c1-23-16(20)15-14(6-11-24-15)25(21,22)19-9-7-18(8-10-19)13-4-2-12(17)3-5-13/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFACNBBXJDVJLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate |
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